molecular formula C10H12N2O6S B6244755 ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate CAS No. 2551117-26-9

ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate

Cat. No.: B6244755
CAS No.: 2551117-26-9
M. Wt: 288.3
InChI Key:
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Description

Ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate is a chemical compound with the molecular formula C10H12N2O6S. It is known for its applications in various fields of scientific research and industry. The compound is characterized by its nitro and sulfamoyl functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate typically involves the esterification of 2-methyl-5-nitro-4-sulfamoylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Aqueous sodium hydroxide for hydrolysis.

Major Products Formed

    Reduction: 2-methyl-5-amino-4-sulfamoylbenzoate.

    Oxidation: 2-methyl-5-nitro-4-sulfamoylbenzoic acid.

    Substitution: 2-methyl-5-nitro-4-sulfamoylbenzoic acid.

Scientific Research Applications

Ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfamoyl group can form hydrogen bonds with proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-5-nitrobenzoate: Lacks the sulfamoyl group, making it less reactive in certain chemical reactions.

    Ethyl 4-sulfamoylbenzoate: Lacks the nitro group, affecting its biological activity.

    2-methyl-5-nitrobenzoic acid: Lacks the ester group, making it less suitable for certain synthetic applications.

Uniqueness

Ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2551117-26-9

Molecular Formula

C10H12N2O6S

Molecular Weight

288.3

Purity

95

Origin of Product

United States

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